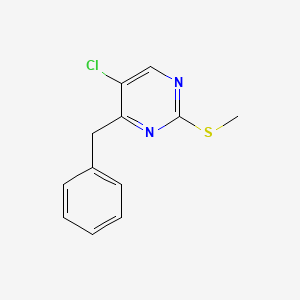

4-Benzyl-5-chloro-2-(methylthio)pyrimidine

Description

Overview of Pyrimidine (B1678525) Chemistry in Advanced Organic Synthesis

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of modern organic and medicinal chemistry. nih.govwjarr.comnih.gov The field of pyrimidine chemistry is vast, offering numerous synthetic methodologies that provide access to a diverse array of derivatives. growingscience.com Classical and contemporary synthetic strategies often involve the condensation of a three-carbon unit with a compound containing an amidine moiety, such as urea (B33335) or thiourea (B124793), to construct the core pyrimidine ring. wjarr.com More advanced methods, including multi-component reactions and microwave-assisted protocols, have been developed to enhance efficiency, yield, and environmental compatibility. nbinno.comorganic-chemistry.orgmdpi.com The versatility of these synthetic routes allows chemists to strategically introduce various functional groups onto the pyrimidine scaffold, creating tailored molecules for specific applications. growingscience.commdpi.com

Strategic Importance of Multifunctionalized Pyrimidine Scaffolds

The strategic value of the pyrimidine scaffold is underscored by its prevalence in a multitude of biologically active compounds, including natural products like nucleic acids (cytosine, thymine, and uracil) and vitamins. nih.govresearchgate.net In drug discovery, the pyrimidine ring is considered a "privileged scaffold" because its structure is adept at interacting with a wide range of biological targets through mechanisms like hydrogen bonding. nih.govnih.gov The ability to easily modify positions 2, 4, 5, and 6 of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties. mdpi.com This functionalization is crucial for developing agents with enhanced efficacy and for exploring structure-activity relationships (SAR). nih.gov Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents. nih.govnih.govmdpi.com

Contextualization of 4-Benzyl-5-chloro-2-(methylthio)pyrimidine within Heterocyclic Compound Research

Within the extensive family of pyrimidine derivatives, This compound emerges as a compound of significant interest for synthetic and medicinal chemistry research. smolecule.com Its structure is characterized by a pyrimidine core functionalized with three distinct substituents: a benzyl (B1604629) group at position 4, a chloro group at position 5, and a methylthio group at position 2. smolecule.com This specific combination of functional groups makes it a versatile intermediate. The chlorine atom acts as a leaving group for nucleophilic substitution reactions, the methylthio group can be modified, and the benzyl group can influence the molecule's steric and electronic properties. smolecule.com These features position the compound as a valuable building block for synthesizing more complex molecules with potential applications in various research areas, including the development of new therapeutic agents. smolecule.comscirp.org

Chemical Profile of this compound

This heterocyclic compound is distinguished by its unique arrangement of substituents which are key to its chemical reactivity and utility as a synthetic intermediate. smolecule.com

| Property | Data |

| IUPAC Name | 4-benzyl-5-chloro-2-methylsulfanylpyrimidine smolecule.com |

| CAS Number | 118506-86-8 smolecule.com |

| Molecular Formula | C₁₂H₁₁ClN₂S smolecule.com |

| Molecular Weight | 250.75 g/mol smolecule.com |

| Canonical SMILES | CSC1=NC=C(C(=N1)CC2=CC=CC=C2)Cl smolecule.com |

| InChI Key | ZNPZQVVMXGHNNK-UHFFFAOYSA-N smolecule.com |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 2-(benzylthio)pyrimidine derivatives typically involves the condensation of a 2-thiopyrimidine with a benzyl halide in the presence of a base. scirp.orgscirp.org This general approach suggests a probable synthetic route for This compound . The synthesis could begin with a suitably substituted 2-thiopyrimidine precursor, which is then reacted with a benzyl halide. Alternatively, multicomponent reactions offer a one-pot synthesis pathway, potentially involving the reaction of a precursor like 2-amino-4-chloropyrimidine (B19991) with a benzyl halide and methylthiol under basic conditions. smolecule.com

Chemical Reactivity

The chemical behavior of This compound is dictated by its distinct functional groups, making it a versatile substrate for further chemical transformations. smolecule.com

Nucleophilic Substitution: The chlorine atom at the C5 position is susceptible to nucleophilic substitution, which is a common reaction pathway for halogenated pyrimidines. This allows for the introduction of a wide variety of nucleophiles, enabling the synthesis of diverse derivative libraries. smolecule.com

Thioether Modification: The methylthio group at the C2 position is another reactive site. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, or it can be displaced by other nucleophiles, further expanding the synthetic possibilities. smolecule.com

Electrophilic Aromatic Substitution: The benzyl group, being an aromatic substituent, can undergo electrophilic aromatic substitution reactions. This allows for modification of the phenyl ring, providing another avenue for structural diversification. smolecule.com

These reactive sites make This compound a valuable intermediate for chemists aiming to create novel and complex heterocyclic compounds for further research. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-5-chloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2S/c1-16-12-14-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPZQVVMXGHNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Benzyl 5 Chloro 2 Methylthio Pyrimidine

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C-2, C-4, and C-6. In 4-benzyl-5-chloro-2-(methylthio)pyrimidine, the primary sites for such reactions are the halogenated carbon at C-4 and the carbon bearing the methylthio group at C-2.

The chlorine atom at the C-4 position is the most labile group for nucleophilic displacement. Its reactivity is significantly enhanced by the electron-withdrawing effects of the adjacent nitrogen atom at position 3 and the para-nitrogen at position 1. General principles of reactivity in chloropyrimidines indicate that the C-4 position is typically more susceptible to nucleophilic attack than the C-2 position. wuxiapptec.comstackexchange.com The electron-withdrawing nature of the second chlorine atom at the C-5 position further activates the C-4 position towards substitution. nih.gov

In analogous systems, such as 5-benzyl-4,6-dichloro-2-methylpyrimidine, nucleophilic substitution occurs readily at the C-4 position. For this compound, reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) is expected to proceed with high regioselectivity, yielding the corresponding 4-substituted product. The chlorine at C-5, not being directly activated by the ring nitrogens in the same manner as the C-4 or C-2 positions, is considerably less reactive and generally remains intact under conditions that facilitate displacement at C-4.

Table 1: Representative Nucleophilic Substitution Reactions at C-4 of Chloro-Pyrimidines This table presents data for analogous compounds to illustrate the typical reactivity.

| Precursor | Nucleophile | Reagents/Conditions | Product | Yield | Reference |

| 8-chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine | Neopentylamine | Triethylamine (B128534), NMP, 100 °C, 36 h | 8-(Neopentylamino)-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine | - | nih.gov |

| 5-Benzyl-4,6-dichloro-2-methylpyrimidine | Sodium methoxide | Methanol (B129727) | 5-Benzyl-4-chloro-6-methoxy-2-methylpyrimidine | - | |

| 2,4-dichloropyrimidine | Tertiary amines | - | 2-Chloro-4-(dialkylamino)pyrimidine | Good | nih.gov |

The 2-(methylthio) group is generally a less facile leaving group than a chlorine atom in SNAr reactions. However, its displacement by potent nucleophiles is possible. More significantly, the reactivity of the methylthio group is dramatically altered upon oxidation. When the sulfur atom is oxidized to a sulfinyl (-S(O)Me) or, particularly, a sulfonyl (-SO2Me) group, its electron-withdrawing capacity increases substantially, transforming it into an excellent leaving group. nih.govacs.org

Studies on related heterocyclic systems have shown that the methylsulfonyl group can be readily displaced by a wide range of nucleophiles. acs.orgwuxiapptec.com In some cases, the unoxidized methylthio group can be displaced by certain nucleophiles, such as the displacement of methylthio moieties by glutathione (B108866) in biological systems. nih.gov However, in synthetic applications, the oxidation-substitution sequence is a more common and reliable strategy for functionalizing the C-2 position. nih.gov

The outcome of nucleophilic substitution reactions on the this compound ring is governed by the interplay of electronic and steric effects of its substituents.

Chloro Groups (C-4 and C-5): The C-4 chloro is the primary leaving group. The C-5 chloro atom acts as an electron-withdrawing group, which enhances the electrophilicity of the pyrimidine ring and increases the rate of nucleophilic attack, primarily at the adjacent C-4 position. nih.gov

Benzyl (B1604629) Group (C-4): The benzyl group is primarily a sterically demanding substituent. Its presence at the site of substitution (C-4) may influence the reaction kinetics by sterically hindering the approach of bulky nucleophiles.

The regioselectivity of SNAr reactions on substituted pyrimidines is a complex phenomenon. While general trends favor C-4 substitution, exceptions can occur depending on the specific nucleophile and reaction conditions. wuxiapptec.comwuxiapptec.com For instance, in some 2,4-disubstituted pyrimidines, C-2 selectivity can be achieved with specific nucleophiles or through non-covalent interactions that direct the attack to the C-2 position. wuxiapptec.com

Oxidation Reactions

The sulfur atom of the methylthio group is susceptible to oxidation, providing a key pathway for further functionalization of the molecule.

The methylthio group (-SMe) can be selectively oxidized to the corresponding methylsulfinyl (sulfoxide, -S(O)Me) or methylsulfonyl (sulfone, -SO2Me) derivatives. This transformation is typically accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. nih.govacs.org The reaction is generally performed in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at controlled temperatures, often starting at 0 °C and allowing the reaction to proceed to room temperature. nih.gov

The extent of oxidation can be controlled by the stoichiometry of the oxidizing agent. The use of approximately one equivalent of m-CPBA tends to favor the formation of the sulfoxide (B87167), while an excess (two or more equivalents) drives the reaction to the sulfone. nih.gov The formation of the sulfone is often desired as it creates a highly effective leaving group for subsequent nucleophilic substitution reactions. nih.govacs.org

Table 2: Typical Conditions for Oxidation of Methylthiopyrimidines This table presents data for analogous compounds to illustrate the oxidation reaction.

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Reference |

| 8-Amino-2-(methylthio)pyrido[3,4-d]pyrimidine derivative | m-CPBA (excess) | CH2Cl2 | 0 °C to r.t. | 8-Amino-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine derivative | nih.govacs.org |

| 4-Chloro-5-iodo-2-(methylthio)pyrimidine | - | - | Oxidation forms sulfoxides or sulfones | 4-Chloro-5-iodo-2-(methylsulfonyl)pyrimidine |

The oxidation of a sulfide (B99878) to a sulfoxide and subsequently to a sulfone proceeds via a two-step mechanism involving electrophilic attack on the sulfur atom.

First Oxidation (Sulfide to Sulfoxide): The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the sulfur atom of the methylthio group onto the electrophilic outer oxygen atom of the peroxy acid (e.g., m-CPBA). This concerted step involves the transfer of the oxygen atom to the sulfur and the protonation of the resulting carboxylate, forming the sulfoxide and the corresponding carboxylic acid (meta-chlorobenzoic acid).

Second Oxidation (Sulfoxide to Sulfone): The sulfoxide can undergo a second oxidation by another molecule of the peroxy acid. The sulfur atom in the sulfoxide is less nucleophilic than in the sulfide due to the electron-withdrawing nature of the attached oxygen atom. Consequently, this second oxidation step typically requires more forcing conditions or an excess of the oxidizing agent to proceed to the sulfone. The mechanism is analogous to the first oxidation, with the sulfur atom of the sulfoxide attacking the peroxy acid to yield the sulfone.

This oxidative pathway is a critical synthetic tool, as it activates the C-2 position, enabling a broader range of chemical transformations that are not readily achievable with the parent methylthio compound. acs.org

Carbon-Carbon Coupling Reactions

The presence of a chlorine atom at the 5-position of the pyrimidine ring renders this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of substituents onto the pyrimidine core.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgnih.gov In the case of this compound, the chlorine atom at the C5 position can be readily displaced to form a new carbon-carbon bond. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the pyrimidine halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While direct studies on this compound are not extensively documented in readily available literature, the reactivity of the chloro-substituted pyrimidine core is well-established. For instance, related pyrimidine derivatives readily undergo Suzuki-Miyaura coupling. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, Cs₂CO₃) and a suitable solvent system like a mixture of toluene (B28343) and water or THF and water. nih.govnih.gov The benzyl group at the 4-position and the methylthio group at the 2-position are generally stable under these conditions.

A variety of aryl- and heteroarylboronic acids or their corresponding esters can be utilized as coupling partners to introduce diverse functionalities at the 5-position of the pyrimidine ring.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Components

| Component | Example | Role |

| Pyrimidine Substrate | This compound | Electrophile |

| Boron Reagent | Phenylboronic acid, 4-Methoxyphenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene/Water, Dioxane/Water, THF/Water | Reaction Medium |

Sonogashira Coupling Reactions

The Sonogashira coupling provides a reliable route for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov This reaction is instrumental in the synthesis of alkynyl-substituted pyrimidines from this compound. The reaction mechanism involves a palladium catalytic cycle, similar to the Suzuki-Miyaura coupling, and a copper cycle that facilitates the formation of a copper acetylide intermediate. nih.gov

Research on analogous systems, such as 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, has demonstrated the feasibility of Sonogashira coupling on the pyrimidine core. tandfonline.com In these reactions, the halogen atom is substituted with an alkynyl group. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt, such as CuI, in the presence of a base like triethylamine or diisopropylamine, which also often serves as the solvent. tandfonline.com

Table 2: Typical Sonogashira Coupling Reaction Components

| Component | Example | Role |

| Pyrimidine Substrate | This compound | Electrophile |

| Alkyne | Phenylacetylene, 1-Hexyne | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine, Diisopropylethylamine | Base and/or Solvent |

| Solvent | DMF, THF | Reaction Medium |

Heck Cyclization for Fused Systems

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, leading to the formation of a new carbon-carbon bond. beilstein-journals.org While intermolecular Heck reactions with this compound are conceivable, a particularly powerful application of this methodology is in intramolecular cyclizations to construct fused ring systems.

For this to occur, a suitable alkene-containing side chain would first need to be introduced onto the pyrimidine core, typically by nucleophilic substitution of the chloro group or by modification of the benzyl or methylthio groups. Subsequent intramolecular Heck cyclization would then lead to the formation of a new ring fused to the pyrimidine. The regioselectivity of the cyclization would be influenced by the length and nature of the tether connecting the alkene to the pyrimidine ring.

Cyclization and Annulation Reactions

The functional groups present in this compound provide strategic handles for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

Formation of Fused Pyrimidine Systems (e.g., Pyrido[3,4-d]pyrimidines)

The synthesis of pyrido[2,3-d]pyrimidines, an important class of fused heterocycles, often involves the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine core. nih.gov While the direct conversion of this compound to a pyrido[3,4-d]pyrimidine (B3350098) is not explicitly detailed, analogous transformations starting from structurally similar pyrimidines provide a clear blueprint for such a synthesis.

For example, starting with a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chloro group can be displaced by an amine. nih.gov The resulting 4-aminopyrimidine (B60600) can then undergo further transformations, such as reduction of the ester to an alcohol, followed by oxidation to an aldehyde. This aldehyde can then be condensed with an active methylene (B1212753) compound, such as a substituted acetate (B1210297), to construct the fused pyridone ring of a pyrido[2,3-d]pyrimidin-7-one derivative. nih.gov

By analogy, this compound could be envisioned to undergo a similar sequence. The chloro group can be substituted by a nucleophile that can then be elaborated and cyclized onto the C4-benzyl group or the C6 position of the pyrimidine ring to form a fused system.

Heterocyclization Involving Pyrimidine Core

The inherent reactivity of the pyrimidine ring and its substituents in this compound allows for its participation in various heterocyclization reactions to build diverse fused systems. The chloro and methylthio groups are key functional handles for these transformations.

For instance, the chloro group can be displaced by a dinucleophile, which can then react with another position on the pyrimidine ring or one of the substituents to form a new heterocyclic ring. Alternatively, the methylthio group can be oxidized to a more reactive sulfone, which can then act as a leaving group in a subsequent cyclization step. nih.gov

A documented synthetic route towards pyrido[2,3-d]pyrimidines starts from 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine. nih.gov In this pathway, the chloro group is first replaced by an amine. The cyano group is then reduced to an aldehyde, which undergoes condensation with an active methylene compound to form the fused pyridone ring. nih.gov This strategy highlights how the functional groups on the pyrimidine core can be sequentially manipulated to achieve the desired heterocyclization.

Theoretical and Computational Investigations

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can determine optimized molecular geometry, electronic energies, and a host of other properties derived from the electron density.

While specific DFT studies performed on 4-Benzyl-5-chloro-2-(methylthio)pyrimidine are not available in published literature, such an analysis would be the first step in any theoretical investigation. It would involve optimizing the molecule's three-dimensional structure to find its lowest energy state and then using this geometry to calculate various electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. uni.lunih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic or acidic character. uni.lu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

For this compound, an FMO analysis would reveal the distribution of these key orbitals across the molecule. It would identify the most probable sites for nucleophilic and electrophilic attack. The electron-donating methylthio group and the benzyl (B1604629) ring would likely influence the HOMO, while the electron-withdrawing chlorine atom and the pyrimidine (B1678525) ring nitrogens would contribute significantly to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Primary Atomic Contributions |

| HOMO | -6.5 | Sulfur (methylthio), Benzyl Ring (π-system) |

| LUMO | -1.2 | Pyrimidine Ring (C4, C5, C6), Chlorine |

| HOMO-LUMO Gap | 5.3 | - |

Note: The data in this table is illustrative and not based on actual experimental or calculated results. It serves to show how FMO data would be presented.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. mdpi.comchemsrc.com

An MEP map for this compound would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The area around the chlorine atom would also be electron-rich. Conversely, the hydrogen atoms of the benzyl and methyl groups would exhibit positive potential (blue). Such a map provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction preferences. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) units. This method allows for the study of charge delocalization and hyperconjugative interactions, which are key to understanding molecular stability. smolecule.com NBO analysis quantifies the stabilization energy (E²) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E² values indicate stronger electronic delocalization.

Table 2: Hypothetical NBO Analysis - Key Hyperconjugative Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (S) | π* (C4-C5) | 15.2 |

| LP (N1) | π* (C2-N3) | 25.8 |

| π (C-C) Benzyl | π* (C4-N3) | 5.1 |

Note: The data in this table is illustrative and not based on actual experimental or calculated results. It serves to show how NBO analysis data would be presented.

Conformational Analysis and Molecular Dynamics Simulations

The benzyl group in this compound is not fixed in space; it can rotate around the single bond connecting it to the pyrimidine ring. Conformational analysis would identify the different stable spatial arrangements (conformers) of the molecule and their relative energies.

Molecular Dynamics (MD) simulations build upon this by simulating the atomic movements of the molecule over time, providing insight into its flexibility and dynamic behavior in different environments (e.g., in a solvent). MD simulations can reveal how the molecule explores its conformational space and how it might interact with other molecules, such as a biological receptor. While no specific MD studies for this compound are published, such simulations would be critical for understanding its behavior in a biological context.

Reactivity Prediction and Mechanistic Studies

The functional groups on this compound—the chloro, methylthio, and benzyl groups—imply a rich and varied reactivity. The chlorine at the 5-position is a potential leaving group for nucleophilic aromatic substitution reactions. Studies on related compounds show that 2-methylthio pyrimidines can be unreactive under certain conditions, while substitutions at position 5 have a significant effect on reactivity.

To understand a chemical reaction's mechanism and rate, chemists perform transition state calculations. A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists between reactants and products. By calculating the structure and energy of the transition state using DFT, one can determine the activation energy barrier for a reaction. A lower activation energy implies a faster reaction.

For this compound, one could calculate the transition states for various potential reactions, such as the displacement of the chlorine atom by different nucleophiles. This would allow for a quantitative prediction of which reactions are most likely to occur and under what conditions.

Prediction of Regioselectivity in Substitution Reactions

Computational studies are instrumental in predicting the regioselectivity of substitution reactions involving pyrimidine derivatives like this compound. The pyrimidine ring possesses multiple sites susceptible to nucleophilic attack, and the existing substituents significantly influence the reaction's course.

The chlorine atom at the C4 position and the methylthio group at the C2 position are the primary leaving groups in nucleophilic substitution reactions. The chlorine atom at C4 enhances the electrophilicity of that carbon, making it a favorable site for nucleophilic attack. Conversely, the methylthio group at C2 can also be displaced. The regioselectivity of these reactions is governed by the electronic properties of the pyrimidine ring, which are modulated by the substituents. For instance, electron-withdrawing groups on the pyrimidine ring generally increase its reactivity towards nucleophiles. acs.org

Computational models, such as those based on density functional theory (DFT), can predict the relative activation energies for nucleophilic attack at the C2 and C4 positions. These calculations help determine which site is more likely to react under specific conditions. The benzyl group at the C4 position, while not a leaving group, sterically and electronically influences the reactivity of the adjacent chloro substituent.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of non-covalent interactions. These interactions are crucial in determining the physical properties of the compound.

Hydrogen Bonding Networks

In the absence of strong hydrogen bond donors like N-H or O-H groups in this compound, conventional hydrogen bonding is not expected to be the primary force in its crystal packing. However, weaker C-H···N and C-H···Cl hydrogen bonds may play a role in stabilizing the crystal lattice. In related pyrimidine structures, N-H···N hydrogen bonds are observed to form dimers and chains, demonstrating the importance of even weak hydrogen bond donors in directing the supramolecular assembly. nih.gov The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Structure-Reactivity Relationships: Computational Models

Computational models are essential for establishing quantitative structure-reactivity relationships (QSRRs), which correlate the structural features of a molecule with its chemical reactivity. chemrxiv.org For this compound, computational methods can be employed to understand how modifications to its structure would affect its reactivity in various chemical transformations.

By calculating electronic parameters such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, it is possible to predict the molecule's reactivity. For instance, the electrophilicity of the C4 carbon, and thus its susceptibility to nucleophilic attack, can be quantified and correlated with the reaction rate. acs.org

These computational models allow for the in-silico screening of derivatives of this compound with potentially enhanced or tailored reactivity. This approach can guide synthetic efforts by predicting which structural modifications are most likely to yield compounds with desired properties, thereby saving time and resources in the laboratory. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR for Structural Confirmation and Proton Environments

A ¹H NMR spectrum of 4-Benzyl-5-chloro-2-(methylthio)pyrimidine would be expected to show distinct signals corresponding to the different sets of protons in the molecule. Based on its structure, one would anticipate the following proton environments:

Methyl Protons (-SCH₃): A singlet in the upfield region, typically around 2.5 ppm, integrating to three protons.

Benzyl (B1604629) Protons (-CH₂-Ph): A singlet corresponding to the two benzylic protons, likely appearing in the range of 4.0-4.5 ppm.

Aromatic Protons (-C₆H₅): A multiplet, integrating to five protons, in the aromatic region (typically 7.2-7.5 ppm).

Pyrimidine (B1678525) Ring Proton: A singlet for the single proton on the pyrimidine ring at position 6, expected to be in the downfield region (likely above 8.0 ppm) due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the 12 carbon atoms, though some of the phenyl carbons may overlap. The anticipated chemical shift regions are:

Methyl Carbon (-SCH₃): An upfield signal, typically around 10-20 ppm.

Benzylic Carbon (-CH₂-Ph): A signal in the aliphatic region, expected around 35-45 ppm.

Aromatic Carbons (-C₆H₅): Several signals in the range of 125-140 ppm.

Pyrimidine Ring Carbons: These would appear in the downfield region, with carbons bonded to heteroatoms (N, S, Cl) showing characteristic shifts. For instance, the C2 carbon attached to both sulfur and two nitrogens would be significantly downfield, potentially above 160 ppm. The C4 and C5 carbons, bonded to chlorine and the benzyl group respectively, would also have distinct chemical shifts influenced by these substituents.

Published data for compounds like ethyl 2-(benzylthio)-6-methyl-4-(p-tolyl)-1,4-dihydropyrimidine-5-carboxylate show the pyrimidine and substituent carbons in these expected regions, providing a basis for prediction. scirp.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the coupling between protons on the benzene (B151609) ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the ¹H signals for the methyl, benzyl, and pyrimidine protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations between the benzylic protons and the C4 and C5 carbons of the pyrimidine ring, as well as carbons of the phenyl group. It would also connect the methyl protons to the C2 carbon of the pyrimidine ring, confirming the position of the methylthio group.

While no specific 2D NMR data is available for the target compound, the application of these techniques is standard for the structural elucidation of novel heterocyclic compounds.

Tautomeric Form Analysis by NMR

Tautomerism, the migration of a proton accompanied by a switch of a single and adjacent double bond, is a known phenomenon in pyrimidine chemistry. For this compound, the potential for tautomerism is low in its aromatic form. However, related dihydropyrimidine (B8664642) systems are known to exist as tautomeric mixtures. NMR spectroscopy, particularly variable temperature NMR, is a key method to study such equilibria. If tautomers were present, one might observe separate sets of NMR signals for each form or averaged signals if the interconversion is fast on the NMR timescale. Given the aromatic nature of the specified compound, it is expected to exist predominantly in the form depicted.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be the definitive method to confirm the elemental formula of this compound, which is C₁₂H₁₁ClN₂S. HRMS can measure the mass of the molecular ion to a high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a single, unambiguous elemental formula. For related compounds, such as ethyl 2-((4-chlorobenzyl)thio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate, HRMS has been used to confirm their calculated exact masses. scirp.org The expected exact mass for the [M+H]⁺ ion of this compound would be calculated and compared to the experimental value to validate its composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for determining the molecular weight of polar molecules. In a typical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent and infused into the mass spectrometer. The high voltage applied to the capillary would generate charged droplets, and as the solvent evaporates, it would produce protonated molecular ions, typically [M+H]⁺.

Due to the presence of a chlorine atom, the isotopic pattern of the molecular ion would be a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would be expected to show two peaks for the protonated molecule, [M+H]⁺ and [M+2+H]⁺, separated by two mass units, with the latter having an intensity approximately one-third of the former. Further fragmentation analysis (MS/MS) could be performed to elucidate structural fragments, although specific fragmentation data for this compound is not detailed in the available literature.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique, particularly effective for analyzing macromolecules and less polar compounds that may be challenging to ionize by ESI. youtube.com For this compound, the analyte would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). youtube.com A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecule into the gas phase as an ion. youtube.com

The primary ion observed would typically be the protonated molecule [M+H]⁺. Similar to ESI-MS, the characteristic 3:1 isotopic pattern for the chlorine-containing molecule would be expected. MALDI-TOF is renowned for its high sensitivity and tolerance for certain buffers and salts. While pyrimidine derivatives have been studied using MALDI-MS, often as derivatization agents to enhance the analysis of other molecules like oligosaccharides, specific MALDI-TOF studies detailing the direct analysis of this compound are not readily found. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts. While a specific, published spectrum for this compound is not available, the expected absorption regions can be predicted based on known data for similar functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (benzyl & methyl) | 3000-2850 | Stretching |

| C=N (pyrimidine ring) | 1650-1550 | Stretching |

| C=C (aromatic/pyrimidine) | 1600-1450 | Stretching |

| C-Cl | 800-600 | Stretching |

| C-S (methylthio) | 700-600 | Stretching |

This table represents generalized expected values. Actual peak positions can vary based on the specific molecular environment.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scbt.com This technique requires a high-quality single crystal of the compound. Despite its power, obtaining such a crystal can be a significant challenge. scbt.com Currently, there are no publicly available reports detailing the single-crystal X-ray structure of this compound. However, if a structure were determined, it would provide invaluable information as described below.

A successful SC-XRD analysis would provide the exact bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity of the benzyl, chloro, and methylthio groups to the pyrimidine ring. It would also reveal the planarity of the pyrimidine and benzyl rings and the relative orientation of the substituents with respect to the core heterocycle. For instance, the analysis would determine the torsion angle between the pyrimidine ring and the attached benzyl group, a key conformational feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. acs.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems.

The this compound molecule contains both a pyrimidine and a benzene ring, which are chromophores that absorb in the UV region. The spectrum would be expected to show absorptions corresponding to π→π* transitions associated with these aromatic systems. Benzenoid compounds typically show strong absorption bands in the 250-280 nm range. The specific λmax values and molar absorptivities for this compound would depend on the interplay of the substituents on the pyrimidine ring and the solvent used for the analysis.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable in the synthesis and analysis of this compound. They are routinely employed to monitor the progress of chemical reactions, assess the purity of the final product, and for purification processes. The analysis of pyrimidine derivatives is frequently carried out using various chromatographic methods, with Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) being the most prominent. researchgate.net

Thin-Layer Chromatography is a rapid, simple, and cost-effective method used to monitor reaction conversion and determine the purity of synthesized pyrimidine derivatives. nih.govacs.org The technique involves spotting the compound onto a plate coated with a thin layer of an adsorbent material, the stationary phase, and developing it in a sealed chamber with a solvent system, the mobile phase.

Stationary Phase: For the analysis of pyrimidine derivatives, the most common stationary phase is silica (B1680970) gel. nih.govsigmaaldrich.com Pre-coated plates, such as silica gel 60 F 254, are often utilized. sigmaaldrich.com These plates may come with a concentrating zone to ensure a tight application band. sigmaaldrich.com Polyester sheets coated with 0.2 mm of silica gel (e.g., POLYGRAM SIL G/UV 254) are also used effectively to monitor the progress of reactions. acs.org

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A common solvent system for pyrimidine derivatives is a mixture of chloroform (B151607) and methanol (B129727), for instance, in a 90:10 volume ratio. sigmaaldrich.com The separation of purine (B94841) and pyrimidine derivatives can also be achieved with various other solvent systems containing components like ethanol (B145695), 1-propanol, and different buffer solutions. nih.gov

Visualization: Since many pyrimidine compounds are colorless, visualization is typically performed under UV light, often at a wavelength of 254 nm, where the fluorescent indicator in the silica gel plate allows the UV-absorbing spots to appear as dark areas. acs.orgsigmaaldrich.com

Applications: Beyond reaction monitoring, reversed-phase thin-layer chromatography has been used to experimentally determine the lipophilicity of pyrimidine derivatives, which is a crucial parameter for drug candidates. nih.gov It is also used as a preparative technique for purification. nih.gov

Table 1: Typical TLC Parameters for Pyrimidine Derivative Analysis

| Parameter | Description | Example | Source(s) |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F 254 | sigmaaldrich.com |

| Mobile Phase | The solvent system used to move the sample up the plate. | Chloroform:Methanol (90:10, v/v) | sigmaaldrich.com |

| Development | The distance the solvent front is allowed to travel. | 5 cm | sigmaaldrich.com |

| Chamber | The environment in which the plate is developed. | Normal chamber without saturation | sigmaaldrich.com |

| Detection | The method used to visualize the separated spots. | UV light at 265 nm | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. For pyrimidine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. researchgate.net This method is crucial for determining the final purity of the compound and for the analysis of these derivatives in various matrices. researchgate.nettaylorfrancis.com

Stationary Phase (Column): The separation is typically performed on columns packed with silica gel that has been chemically modified with nonpolar groups. researchgate.net The most widely used columns are C8 and C18, with lengths often ranging from 7 to 30 cm. researchgate.net A μBondapak C18 column is a specific example of a column used for the analysis of pyrimidines. bohrium.com

Mobile Phase: The mobile phase in RP-HPLC consists of a polar solvent system, usually a mixture of water or an aqueous buffer and an organic modifier like methanol or acetonitrile. researchgate.netnih.gov For ionizable compounds such as pyrimidine bases, the pH of the mobile phase is a critical parameter affecting chromatographic behavior. nih.gov An optimized method for separating pyrimidine bases uses a mobile phase consisting of a 50 mM acetate (B1210297) buffer at pH 4.0 mixed with 3% methanol. nih.gov This system ensures reproducible and complete separation in less than 15 minutes and is compatible with mass spectrometry detection. nih.gov Phosphate buffer solutions are also commonly used. researchgate.net Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time). researchgate.netbohrium.com

Detection: The most common method for detecting pyrimidine derivatives is UV-Vis spectroscopy. researchgate.net Analytical measurements for purity are often carried out by monitoring the column effluent at specific wavelengths, such as 210 nm and 254 nm. acs.org Other reported wavelengths for pyrimidine analysis include 265 nm and 270 nm. sigmaaldrich.comresearchgate.net Mass spectrometry (MS) is also frequently coupled with HPLC to provide definitive structural information and enhanced sensitivity. researchgate.netnih.gov

Table 2: Typical HPLC Parameters for Pyrimidine Derivative Analysis

| Parameter | Description | Example | Source(s) |

| Mode | The principle of separation. | Reversed-Phase (RP) HPLC | researchgate.net |

| Stationary Phase | The type of analytical column used. | C8 or C18 silica gel | researchgate.net |

| Mobile Phase | The solvent system used to elute the sample. | 50 mM Acetate Buffer (pH 4.0) with 3% Methanol | nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 - 1.5 mL/min | researchgate.net |

| Detection | The method used to detect the compound as it elutes. | UV at 210 nm and 254 nm | acs.org |

Role As a Key Synthetic Intermediate for Complex Molecular Architectures

Precursor to Other Heterocyclic Systems

The inherent reactivity of the pyrimidine (B1678525) core, augmented by its specific substituents, allows for its elaboration into more complex fused heterocyclic structures. This has been demonstrated in the synthesis of various biologically relevant scaffolds.

The pyrido[3,4-d]pyrimidine (B3350098) scaffold is of significant interest in medicinal chemistry. The synthesis of derivatives of this class often involves the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine core. nih.gov While direct synthesis from 4-benzyl-5-chloro-2-(methylthio)pyrimidine is not explicitly detailed in the provided research, the general strategies for forming pyrido[2,3-d]pyrimidines often utilize substituted and reactive pyrimidines as foundational building blocks. researchgate.net For instance, the synthesis of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives starts from 2-chloronicotinic acid, highlighting the importance of chloro-substituted heterocyclic precursors. researchgate.net The development of new series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs has been achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position of a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine. nih.gov This underscores the utility of a chloro-substituent, such as that in this compound, as a handle for further chemical elaboration.

The fusion of a triazole ring to a pyrimidine core gives rise to triazolopyrimidine systems, which are recognized for their diverse biological activities. The synthesis of nih.govsmolecule.comscienceopen.comtriazolo[4,5-d]pyrimidine derivatives has been reported as a strategy to develop potent and selective inhibitors of enzymes like USP28. scienceopen.com In these syntheses, the triazole ring is often constructed upon a suitably functionalized pyrimidine precursor. The general importance of triazole-fused heterocyclic derivatives, such as triazolo[4,5-d]pyrimidines, is noted in the pursuit of novel antibacterial agents. nih.gov

Furthermore, the synthesis of a novel heterocyclic system, thiazolo[5,4-d] nih.govnih.govsmolecule.comtriazolo[4,3-a]pyrimidines, has been accomplished. This multi-step synthesis began with a dichloro-substituted thiazolo[5,4-d]pyrimidine, which underwent sequential reactions with various amines, hydrazine (B178648) hydrate, and triethyl orthoesters to build the final fused structure. researchgate.net This highlights a synthetic pathway where a chloro-substituted pyrimidine derivative is a key starting point for accessing complex, multi-ring heterocyclic systems.

The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives has been explored for potential antimicrobial applications. nih.gov These syntheses often involve the cyclization of a thiazole (B1198619) ring onto a pyrimidine core. For example, one approach to thiazolo[4,5-d]pyrimidines involves the cyclization of the corresponding 4-aminopyrimidin-5-yl thiocyanates. rsc.org In a different strategy, new compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure were synthesized. The process involved the chlorination of a dihydroxy-thiazolo[5,4-d]pyrimidine derivative using POCl₃ to yield a 5,7-dichloro intermediate, which was then selectively aminated. nih.gov This demonstrates the critical role of chloro-substituted pyrimidines in the construction of the thiazolo-pyrimidine scaffold.

A one-pot, three-component reaction has also been utilized for the synthesis of 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives. This method involved the cyclocondensation of a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes. biointerfaceresearch.com

Scaffold for Designing Molecules for Molecular Recognition Studies

The this compound scaffold is a valuable platform for designing molecules intended for molecular recognition studies. Its structural features allow for systematic modifications to probe interactions with biological targets such as enzymes and receptors. The pyrimidine core itself is a well-established pharmacophore found in numerous bioactive compounds.

Research on nih.govsmolecule.comscienceopen.comtriazolo[4,5-d]pyrimidine derivatives as inhibitors of USP28 provides insight into the role of the core scaffold in molecular recognition. scienceopen.com Docking studies of these inhibitors revealed that the nih.govsmolecule.comscienceopen.comtriazolo[4,5-d]pyrimidine ring engaged in π-π stacking interactions with amino acid residues like Phe370 in the active site of the enzyme. scienceopen.com This indicates that the fused pyrimidine system serves as a crucial anchor for binding.

Similarly, in the development of novel LSD1 inhibitors based on the nih.govsmolecule.comscienceopen.comtriazolo[4,5-d]pyrimidine scaffold, docking studies suggested that a hydrogen bond between a nitrogen atom in the pyridine ring and the amino acid Met332 was important for the inhibitory activity. nih.gov The scaffold itself provides the necessary framework to position key interacting groups for effective binding. The benzyl (B1604629) group, in particular, can be crucial for activity, as suggested in studies where it is attached to a triazole ring fused to the pyrimidine core. scienceopen.com

Intermediate in the Preparation of Advanced Organic Materials

While direct applications of this compound in the preparation of advanced organic materials are not extensively documented in the provided research, its utility as a versatile building block suggests potential in this area. Pyrimidine derivatives, in general, are explored for their electronic and photophysical properties, which can be tuned through chemical modification. The presence of a benzyl group, a chloro substituent, and a methylthio group offers multiple avenues for polymerization or incorporation into larger conjugated systems. The reactivity of the chloro and methylthio groups allows for the introduction of various functionalities that could impart desired properties for materials science applications, such as in the development of organic light-emitting diodes (OLEDs), sensors, or functional polymers.

Development of Novel Synthetic Building Blocks for Diversified Chemical Libraries

The structure of this compound makes it an ideal building block for the construction of diversified chemical libraries, particularly those used in drug discovery and high-throughput screening. The concept of using modular scaffolds to rapidly generate large numbers of structurally related compounds is central to modern medicinal chemistry and chemical biology.

DNA-encoded library (DEL) technology, for example, relies on the use of versatile building blocks that can be readily incorporated into combinatorial synthesis workflows. nih.gov Pyrimidine-based scaffolds are highly sought after for DEL synthesis due to their prevalence in natural products and approved drugs. nih.gov The distinct reactive handles on substituted pyrimidines, such as the chloro and methylthio groups on the title compound, allow for regioselective and chemoselective reactions with a diverse set of building blocks. nih.gov

The commercial availability of similar pyrimidine derivatives, such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, as building blocks for chemical synthesis further underscores the importance of this class of compounds in generating chemical diversity. sigmaaldrich.combldpharm.com These building blocks serve as starting points for the synthesis of more complex molecules for various research applications, including the development of new pharmaceuticals and agrochemicals. The ability to systematically modify the pyrimidine core at multiple positions is a key advantage in creating libraries of compounds with a wide range of physicochemical properties and biological activities. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The presence of a chlorine atom on the pyrimidine (B1678525) ring makes 4-Benzyl-5-chloro-2-(methylthio)pyrimidine an ideal candidate for a variety of catalytic cross-coupling reactions. smolecule.comthieme-connect.comnih.gov These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Future research could focus on systematically exploring a range of palladium- or nickel-catalyzed cross-coupling reactions. nih.govyoutube.comyoutube.com This would involve reacting this compound with a diverse array of coupling partners. A summary of potential cross-coupling reactions is presented in Table 1.

Table 1: Potential Catalytic Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product Functionality |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron reagents (boronic acids, boronic esters) | Aryl or heteroaryl substituted pyrimidines |

| Stille Coupling | Organotin reagents | Alkenyl, alkynyl, or aryl substituted pyrimidines |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted pyrimidines |

| Buchwald-Hartwig Amination | Amines, amides, carbamates | Aminated pyrimidine derivatives |

| Negishi Coupling | Organozinc reagents | Alkyl, aryl, or vinyl substituted pyrimidines |

| Heck Coupling | Alkenes | Alkenyl-substituted pyrimidines |

Furthermore, the development of electrochemical cross-coupling methods, which can offer milder reaction conditions, could also be a fruitful area of investigation. nih.gov The methylthio group, while generally less reactive than the chloro substituent in cross-coupling, could also be targeted for C-S bond activation and functionalization under specific catalytic conditions. nih.gov

Asymmetric Synthesis and Chiral Derivatization

Chirality is a critical aspect in the development of pharmaceuticals and agrochemicals, as different enantiomers of a molecule can exhibit vastly different biological activities. smolecule.com The structure of this compound offers several avenues for the introduction of chirality.

One major area for future exploration is the asymmetric functionalization of the benzyl (B1604629) group. This could be achieved through methods such as:

Asymmetric C-H activation: Directing a chiral catalyst to functionalize one of the benzylic C-H bonds enantioselectively.

Asymmetric allylic substitution: If the benzyl group is modified to an allyl group, a range of asymmetric transformations could be applied.

Another approach involves the development of chiral derivatives through nucleophilic substitution of the chloro group with chiral nucleophiles. Additionally, the synthesis of chiral analogues where the pyrimidine ring itself is rendered chiral, for instance by atropisomerism induced by bulky substituents, could be investigated. carewellpharma.in The use of chiral catalysts in reactions involving the pyrimidine core could also lead to the synthesis of enantiomerically enriched products. youtube.com

Photochemical Reactivity Studies

The photochemical behavior of halogenated pyrimidines is an area of significant interest, particularly in the context of their application as photosensitizers in medicine. nih.govnih.gov The presence of a chloro-substituent on the pyrimidine ring of this compound suggests that it may undergo photochemical reactions upon irradiation with UV light. rsc.org

Future research in this area could involve:

Photodegradation studies: Investigating the stability of the compound under various light conditions to understand its potential environmental fate and handling requirements.

Photo-induced reactions: Exploring the use of light to initiate reactions at the C-Cl bond, such as homolytic cleavage to generate pyrimidinyl radicals. These radicals could then be trapped by various reagents to form new C-C or C-heteroatom bonds. nih.govucla.edu

Photosensitization studies: Evaluating the potential of this compound to act as a photosensitizer, for example, in the generation of singlet oxygen or other reactive oxygen species. acs.org

Exploration of Solid-State Reactivity and Cocrystal Formation

The study of solid-state chemistry can reveal unique properties and reactivity patterns that are not observed in solution. The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, is a powerful technique in crystal engineering and pharmaceutical sciences to modify the physicochemical properties of a compound. tandfonline.comnih.govacs.org

Future research directions in this area for this compound include:

Cocrystal screening: Systematically screening for cocrystal formation with a variety of coformers, such as carboxylic acids, amides, and other hydrogen bond donors and acceptors. researchgate.netiucr.org This could lead to the discovery of new solid forms with altered properties like solubility, stability, and melting point.

Analysis of supramolecular synthons: Characterizing the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern the crystal packing in the parent compound and its cocrystals. tandfonline.comnih.gov This would provide fundamental insights into its crystal engineering potential.

Solid-state photoreactivity: Investigating whether the compound undergoes any photochemical reactions in the crystalline state, which can sometimes proceed with high stereoselectivity.

Advanced Spectroscopic Studies for Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes in molecules. youtube.comyoutube.com The structure of this compound suggests the possibility of hindered rotation around single bonds, which could be investigated using dynamic NMR (DNMR) techniques.

Potential areas for future research include:

Variable-temperature NMR studies: Acquiring NMR spectra at different temperatures to probe for restricted rotation around the C-N bond connecting the benzyl group to the pyrimidine ring, or the C-S bond of the methylthio group. youtube.comyoutube.com The presence of the bulky benzyl group and the adjacent chloro substituent could create a significant energy barrier to rotation.

Determination of rotational barriers: If dynamic processes are observed, line-shape analysis or 2D exchange spectroscopy (EXSY) experiments could be used to quantify the activation energy for bond rotation. youtube.comfu-berlin.de

Conformational analysis: Using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, in conjunction with computational modeling to determine the preferred conformation of the molecule in solution. researchgate.net

The exploration of these future research directions will undoubtedly expand the fundamental understanding and potential applications of this compound, paving the way for new discoveries in synthetic methodology, materials science, and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 4-benzyl-5-chloro-2-(methylthio)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as nucleophilic substitution and coupling reactions. For example, benzyl groups can be introduced via alkylation of pyrimidine precursors under basic conditions (e.g., triethylamine or NaOH) . Key considerations include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for their ability to stabilize intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Q. How should researchers validate the structural identity of this compound?

Use a combination of spectroscopic and analytical methods:

- NMR spectroscopy : Analyze H and C NMR to confirm substituent positions. For instance, the methylthio group () appears as a singlet near δ 2.5 ppm in H NMR .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] calculated vs. observed values within 2 ppm error) .

- Elemental analysis : Ensure C, H, N, and S content matches theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for derivatives of this compound?

Contradictions in NMR or IR data often arise from:

- Tautomerism : Pyrimidine rings may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., DMSO-d) and variable-temperature NMR to study dynamic equilibria .

- Impurity interference : Trace solvents (e.g., residual DMF) can obscure signals. Re-purify the compound and reacquire spectra under standardized conditions .

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substituent orientation .

Q. What strategies are effective for improving the yield of this compound in scalable syntheses?

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) enhance coupling efficiency in benzylation steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yields >85% .

- Flow chemistry : Continuous processes minimize side reactions and improve reproducibility for multi-step sequences .

Q. How does the methylthio group influence the biological activity of this compound derivatives?

The methylthio moiety () enhances lipophilicity, improving membrane permeability. Studies on analogous compounds show:

- Enzyme inhibition : The sulfur atom coordinates with metal ions in enzyme active sites (e.g., kinases), as demonstrated in pyrido-pyrimidine derivatives .

- Structure-activity relationships (SAR) : Replacing with reduces potency by 10-fold, highlighting its critical role in target binding .

Q. What analytical methods are recommended for detecting degradation products of this compound under storage conditions?

- HPLC-DAD/UV : Monitor stability under accelerated conditions (40°C/75% RH) with a C18 column and acetonitrile/water mobile phase .

- LC-MS/MS : Identify degradation products (e.g., oxidation of to ) using fragmentation patterns .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds (>200°C typical for pyrimidines) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.